![molecular formula C19H25N3O3 B3007557 N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide CAS No. 1211271-39-4](/img/structure/B3007557.png)

N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

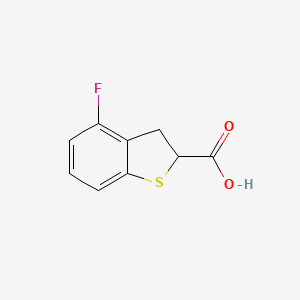

The synthesis of related compounds involves direct acylation reactions and the use of cyanoacetamide derivatives as key precursors for the construction of heterocyclic compounds . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a cyanoacetamide derivative that was further transformed into various heterocyclic derivatives . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved the introduction of various substituents at the carbon adjacent to the amide nitrogen . These methods could potentially be adapted for the synthesis of "N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to reveal the solid-state properties of compounds, as demonstrated in the study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . The molecular structure of the compound could be analyzed using similar techniques to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives can lead to a variety of chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The compound "N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide" may undergo similar reactions, which could be explored to expand its chemical diversity or to modify its properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through techniques such as UV-Vis absorption and NMR analyses . These methods could be employed to investigate the properties of "N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide," including its solubility, stability, and potential for colorimetric sensing as seen in the drastic color transition exhibited by a benzamide derivative in response to fluoride anion . Additionally, the antitumor activities of cyanoacetamide derivatives have been evaluated, suggesting that the compound could also be assessed for potential biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

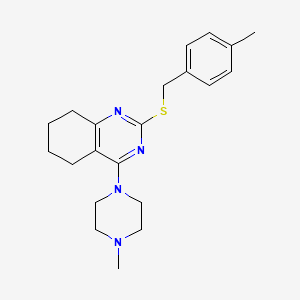

Synthesis of Substituted Derivatives : Research has explored the synthesis of substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine-4(3H)-thiones through the Michael Reaction, indicating a method for developing novel derivatives of N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide (Dyachenko, Dyachenko, & Chernega, 2004).

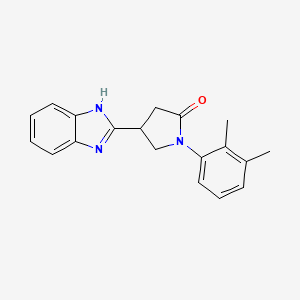

Antimicrobial and Cytotoxic Activity : A study on the synthesis of azetidine-2-one derivatives of 1H-benzimidazole showcased their evaluation for antimicrobial and cytotoxic activities, providing insights into the potential therapeutic applications of derivatives (Noolvi et al., 2014).

Pharmacological Research

Novel Synthetic Opioids Analysis : An investigation into non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlighted their chemistry, pharmacology, and emergence as substances of abuse, shedding light on the clinical and illicit significance of such compounds (Sharma et al., 2018).

Antitumor Activities : The synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives demonstrated antitumor activities, indicating the potential of these derivatives for cancer treatment applications (Albratty, El-Sharkawy, & Alam, 2017).

Analgesic and Anti-inflammatory Agents : Research on novel 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols showed their analgesic and anti-inflammatory capacities, suggesting their utility as nonsteroidal anti-inflammatory agents with significant activities (Liu et al., 2013).

Eigenschaften

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-22(12-15-5-6-16-17(11-15)25-10-9-24-16)13-18(23)21-19(14-20)7-3-2-4-8-19/h5-6,11H,2-4,7-10,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGGGGSKBXYBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)NC3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)